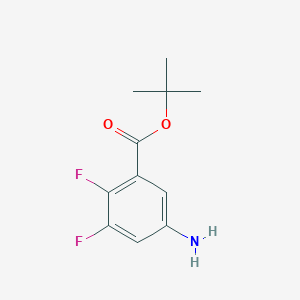
Tert-butyl 5-amino-2,3-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-amino-2,3-difluorobenzoate is an organic compound with the molecular formula C11H14F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and difluoro groups, and the carboxyl group is esterified with a tert-butyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2,3-difluorobenzoate typically involves the esterification of 5-amino-2,3-difluorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be summarized as follows:
5-amino-2,3-difluorobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 5-amino-2,3-difluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
化学反応の分析
Types of Reactions
Tert-butyl 5-amino-2,3-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of mono-fluoro or non-fluorinated derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
科学的研究の応用
Tert-butyl 5-amino-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 5-amino-2,3-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target .
類似化合物との比較
Similar Compounds
Tert-butyl 5-amino-2,4-difluorobenzoate: Similar structure but with different fluorine substitution pattern.
5-amino-2,3-difluorobenzoic acid: Lacks the tert-butyl ester group.
Tert-butyl 5-amino-3,4-difluorobenzoate: Different fluorine substitution pattern.
Uniqueness
Tert-butyl 5-amino-2,3-difluorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both amino and difluoro groups, along with the tert-butyl ester, provides a distinct set of chemical and physical properties that can be leveraged in various applications .
特性
IUPAC Name |
tert-butyl 5-amino-2,3-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUCDIMDBBILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
![5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2871619.png)
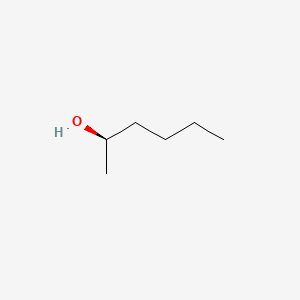
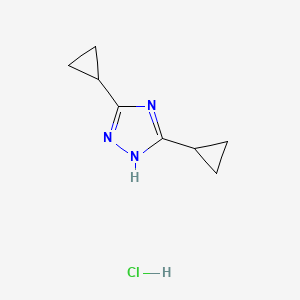
![(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2871623.png)
![Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)
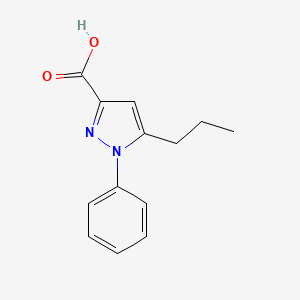
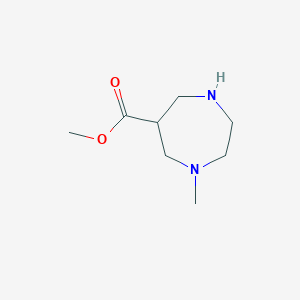
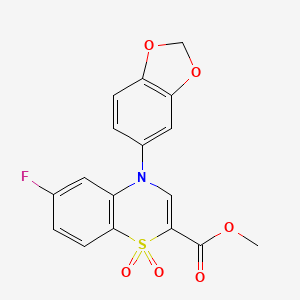
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)
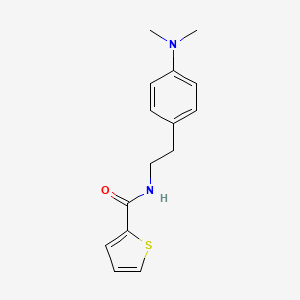
![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B2871638.png)
![bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid](/img/structure/B2871640.png)
